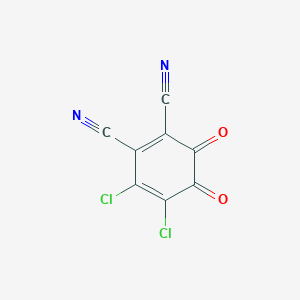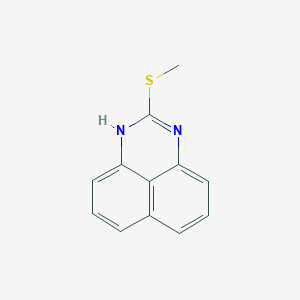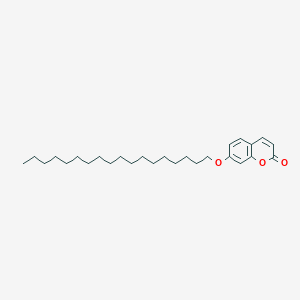
2H-1-Benzopyran-2-one, 7-(octadecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- is a derivative of benzopyran, a polycyclic organic compound. This compound is characterized by the presence of an octadecyloxy group at the 7th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(octadecyloxy)- typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with octadecyloxy halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the octadecyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The octadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(octadecyloxy)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methyl-: A benzopyran derivative with a methyl group at the 7th position.
2H-1-Benzopyran-2-one, 7-(diethylamino)-: A derivative with a diethylamino group at the 7th position.
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): A naturally occurring coumarin derivative with a hydroxyl group at the 7th position.
Uniqueness
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- is unique due to the presence of the long octadecyloxy chain, which imparts distinct physicochemical properties and biological activities. This long alkyl chain can enhance the compound’s lipophilicity, membrane permeability, and interaction with lipid bilayers, making it suitable for specific applications in drug delivery and material science.
Properties
CAS No. |
90741-64-3 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
7-octadecoxychromen-2-one |
InChI |
InChI=1S/C27H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-25-20-18-24-19-21-27(28)30-26(24)23-25/h18-21,23H,2-17,22H2,1H3 |
InChI Key |
IZYWGMYGFTUXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


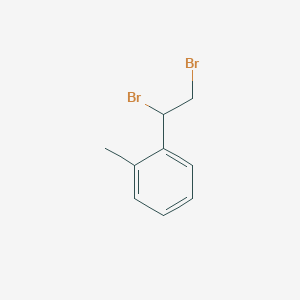
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
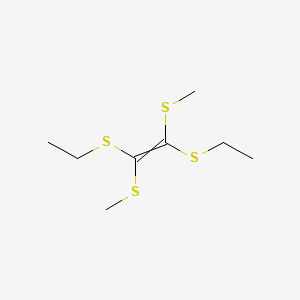
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
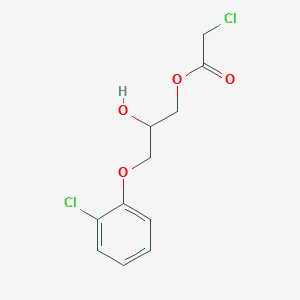
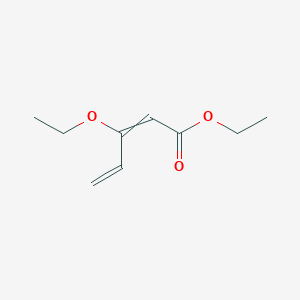
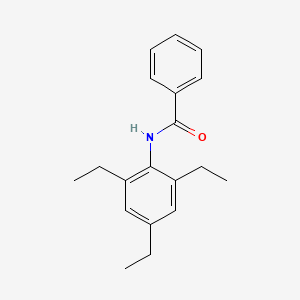
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
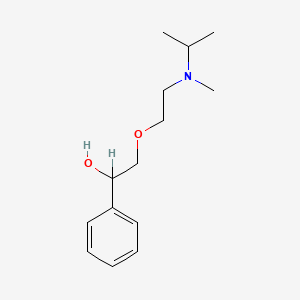
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

